molecular formula C22H25N5OS B3436600 2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide

2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide

Cat. No. B3436600
M. Wt: 407.5 g/mol
InChI Key: PSVLPIDVBTUZCB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains an allyl group, a thioether group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,4-triazole ring, which is a type of heterocyclic aromatic organic compound . This ring is substituted with an allyl group, a thioether group, and an acetamide group .

Future Directions

Future research could focus on elucidating the synthesis process, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, its potential biological activities and associated safety and hazards could be explored .

properties

IUPAC Name

2-[[5-[(4-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5OS/c1-4-13-27-20(14-23-18-11-9-16(2)10-12-18)25-26-22(27)29-15-21(28)24-19-8-6-5-7-17(19)3/h4-12,23H,1,13-15H2,2-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVLPIDVBTUZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide

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